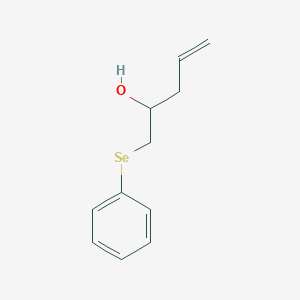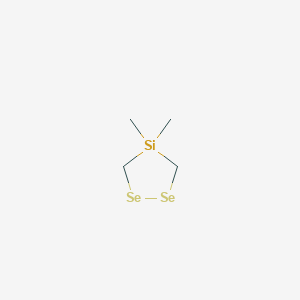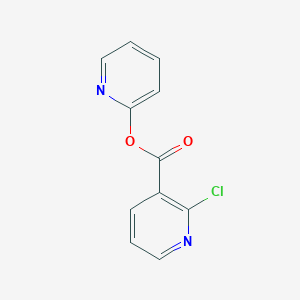
Pyridin-2-yl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl 2-chloropyridine-3-carboxylate is a heterocyclic compound that contains two pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and chloropyridine moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-2-yl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridine rings can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-2-yl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Pyridin-2-yl 2-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of the pyridine and chloropyridine moieties allows for specific interactions with these targets, which can result in therapeutic effects.
Comparación Con Compuestos Similares
Pyridin-2-yl 2-chloropyridine-3-carboxylate can be compared with other similar compounds such as:
Pyridine-2-carboxylic acid: Lacks the chloropyridine moiety, making it less versatile in terms of chemical reactivity.
2-Chloropyridine-3-carboxylic acid: Lacks the pyridin-2-yl group, limiting its applications in the synthesis of more complex molecules.
Pyridin-2-yl 3-chloropyridine-4-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The unique combination of the pyridine and chloropyridine moieties in this compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
921599-93-1 |
|---|---|
Fórmula molecular |
C11H7ClN2O2 |
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
pyridin-2-yl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H |
Clave InChI |
VQGBIYNVYLHRTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OC(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)

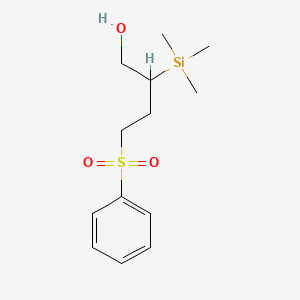
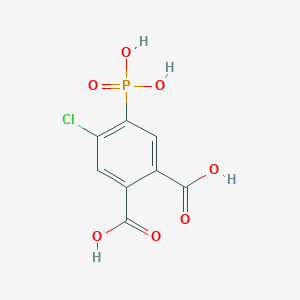
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
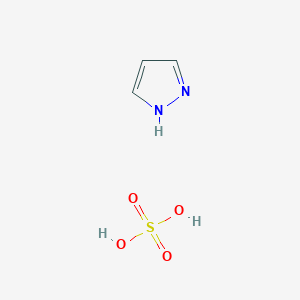
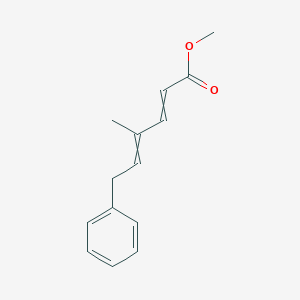
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)

![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)
